molecular formula C17H23NO B5849061 3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5849061
M. Wt: 257.37 g/mol
InChI Key: LMXARVLWRNTTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as Iodoacetic acid, is a chemical compound that is widely used in scientific research applications. It is a yellowish-white crystalline powder that is soluble in water and other polar solvents. Iodoacetic acid is a derivative of acetic acid and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

Iodoacetic acid acts as an alkylating agent and reacts with cysteine residues in proteins. The reaction results in the formation of a covalent bond between the iodoacetic acid molecule and the cysteine residue. This modification of the cysteine residue can result in changes in the protein structure and function.
Biochemical and Physiological Effects:
The modification of cysteine residues in proteins by iodoacetic acid can result in changes in the protein structure and function. This can lead to changes in biochemical and physiological processes that are regulated by the modified protein. For example, the modification of cysteine residues in enzymes can result in changes in enzyme activity.

Advantages and Limitations for Lab Experiments

Iodoacetic acid is a widely used reagent in scientific research applications. It is relatively easy to synthesize and is readily available. However, there are some limitations to its use. The modification of cysteine residues in proteins by iodoacetic acid can be non-specific, which can result in the modification of multiple cysteine residues in a protein. This can make it difficult to study the role of a specific cysteine residue in protein structure and function.

Future Directions

There are several future directions for the use of iodoacetic acid in scientific research. One direction is the development of more specific cysteine modification agents that can target specific cysteine residues in proteins. Another direction is the use of iodoacetic acid in the study of protein-protein interactions. The modification of cysteine residues in one protein can be used to study the interaction between two proteins. Overall, iodoacetic acid is a valuable reagent in scientific research and has many potential applications in the future.

Synthesis Methods

Iodoacetic acid can be synthesized by the reaction of iodine and acetic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of iodoacetic acid and water. The reaction can be represented as follows:
I2 + CH3COOH → CH2I COOH + H2O

Scientific Research Applications

Iodoacetic acid is widely used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a protein modification agent in the study of protein structure and function. Iodoacetic acid is used to modify cysteine residues in proteins, which allows for the study of the role of cysteine residues in protein structure and function.

properties

IUPAC Name

5,5-dimethyl-3-(4-propan-2-ylanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-12(2)13-5-7-14(8-6-13)18-15-9-16(19)11-17(3,4)10-15/h5-9,12,18H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXARVLWRNTTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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